molecular formula C10H10BrNO5 B1632624 Ethyl 2-(4-bromo-2-nitrophenoxy)acetate CAS No. 528892-33-3

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Cat. No.: B1632624
CAS No.: 528892-33-3
M. Wt: 304.09 g/mol
InChI Key: SRRPEZQNZGHKTA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10BrNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate typically involves the reaction of 4-bromo-2-nitrophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenoxyacetic acid derivatives.

    Reduction: The major product is Ethyl 2-(4-amino-2-nitrophenoxy)acetate.

    Hydrolysis: The major product is 2-(4-bromo-2-nitrophenoxy)acetic acid.

Scientific Research Applications

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: For the development of potential pharmaceutical agents.

    Material science: In the preparation of functionalized polymers and materials.

    Biological studies: As a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations. The ester group can be hydrolyzed to a carboxylic acid, which can then form salts or esters with other compounds .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
  • Ethyl 2-(4-bromo-2-chlorophenoxy)acetate
  • Ethyl 2-(4-bromo-2-methylphenoxy)acetate

Uniqueness

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring. This combination of substituents imparts distinct reactivity and chemical properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

ethyl 2-(4-bromo-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRPEZQNZGHKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-nitro-phenol (3.28 g, 15.0 mmol, 1 equiv) in dimethylformamide (40 mL) at 23° C. was added potassium carbonate (4.14 g, 30 mmol, 2 equiv) followed by ethyl bromoacetate (1.84 mL, 16.6 mmol, 1.1 equiv). The resulting mixture was warmed to 60° C. (oil bath) for 90 min then cooled to 23° C. The reaction mixture was partitioned between ethyl acetate:heptane (1:1) and water (100 mL each). The organic layer was separated and washed successively with water, saturated brine solution (100 ml, each) then dried (MgSO4), filtered and concentrated to give 4.50 g (11.5 mmol, 77%) of the product as a yellow oil.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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